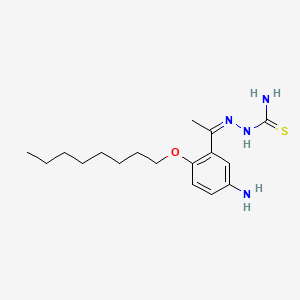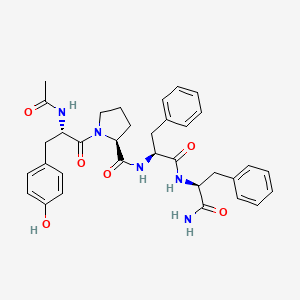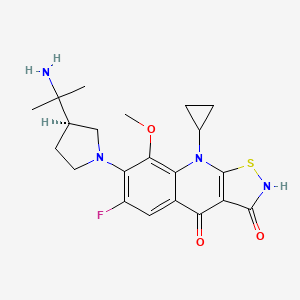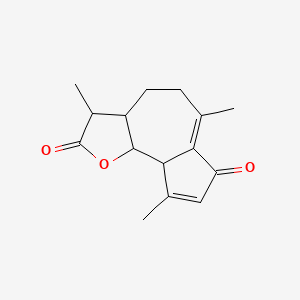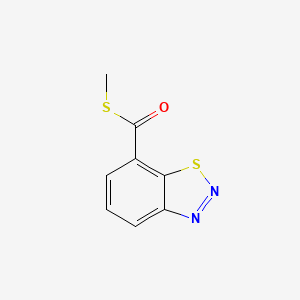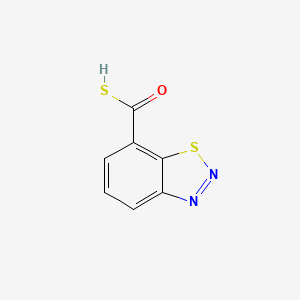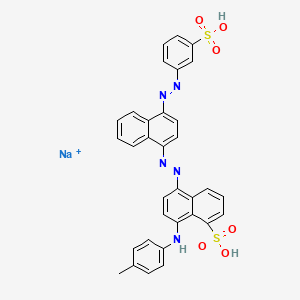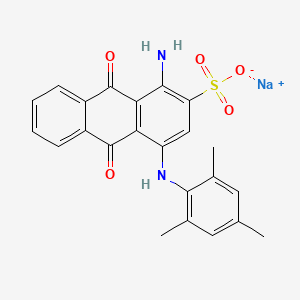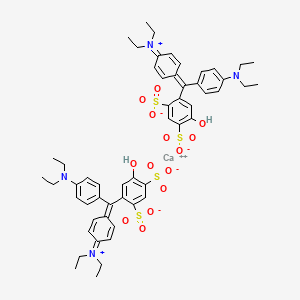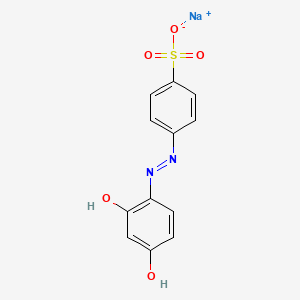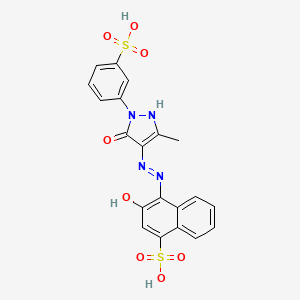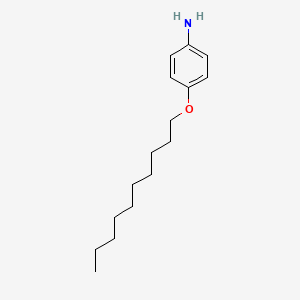
p-Decyloxyaniline
描述
p-Decyloxyaniline is a compound with the molecular formula C16H27NO . It is also known by other names such as 4-n-Decyloxyaniline, ANILINE, p-(DECYLOXY)-, and Benzenamine, 4-(decyloxy)- . The molecular weight of p-Decyloxyaniline is 249.39 g/mol .
Synthesis Analysis
The synthesis of p-Decyloxyaniline involves the use of compound 1 in ethanol, to which an aqueous solution of sodium hydroxide is added . The reaction mixture is then refluxed for 24 hours .
Molecular Structure Analysis
The molecular structure of p-Decyloxyaniline consists of a benzene ring with an amine group (NH2) and a decyloxy group (C10H21O-) attached to it . The InChI representation of the molecule is InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 .
Physical And Chemical Properties Analysis
p-Decyloxyaniline has a molecular weight of 249.39 g/mol . It has a high number of rotatable bonds (10), indicating flexibility in its structure . The compound has a topological polar surface area of 35.2 Ų , suggesting it has some polar characteristics.
科学研究应用
Conductive Polymers and Electronic Applications
p-Decyloxyaniline, a derivative of aniline, has significant implications in the field of conductive polymers. An example is polyaniline (PANI), which is intensively investigated for its potential in various applications like alternative energy sources, transformers, optical information storage, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998). PANI's properties can be regulated by the redox process, which is a key factor in its applications. This polymer's versatility is due to its redox behavior, influenced by factors such as the oxidation potentials and pH of the medium.
Environmental and Health Concerns
Applications in C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions are crucial for synthesizing aniline derivatives, including p-Decyloxyaniline. These reactions are integral in creating various compounds relevant in chemical research, including heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).
Polymer Research and Optical Applications
The Langmuir-Blodgett process applied to conjugated polymers like poly(2-decyloxyaniline) demonstrates the improved stability of these polymers, which is significant for developing advanced materials and applications in optics (Robitaille et al., 1994).
Photocatalytic Oxidation
Research into the photooxidation of aromatic aminocompounds, including those related to p-Decyloxyaniline, highlights its potential in environmental applications such as groundwater purification from pollutants. The effectiveness of photocatalytic oxidation in various conditions indicates a promising avenue for environmental remediation (Preis et al., 1997).
Sensor Development
p-Decyloxyaniline derivatives like poly(aniline) have been explored for sensor applications, particularly in nonenzymatic glucose sensors. The unique properties of these polymers, such as their pH-dependent properties and redox chemistry, make them suitable for creating sensors with varied applications (Shoji & Freund, 2001).
属性
IUPAC Name |
4-decoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJQNKDSHYJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192960 | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxyaniline | |
CAS RN |
39905-47-0 | |
| Record name | 4-(Decyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, p-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Decyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

